Journal Name:RNA Biology
Journal ISSN:1547-6286
IF:4.766
Journal Website:http://www.tandfonline.com/loi/krnb20
Year of Origin:2004
Publisher:Landes Bioscience
Number of Articles Per Year:149
Publishing Cycle:Quarterly
OA or Not:Not
RNA Biology ( IF 4.766 ) Pub Date: 2021-07-15 , DOI: 10.1039/D1NA00318F
Colorectal cancer (CRC) is the fourth most common cancer in the world. Due to its asymptomatic nature, CRC is diagnosed at an advanced stage where the survival rate is <5%. Besides, CRC treatment using chemotherapy, radiotherapy and surgery often causes undesirable side-effects. As such, gold nanoparticles (GNPs) are envisaged in the field for the diagnosis and treatment of CRC. GNPs have unique physical, chemical and electrical properties at the nanoscale which make them suitable for application in biomedicine. However, for GNPs to become clinically effective, their internalisation efficiency in cancer cells must be enhanced. Folate receptor-α (FR) is overexpressed in CRC cells wherein FR helps in the uptake of folic acid within the cells. Tyro3, a novel tyrosine kinase receptor, drives cell proliferation and its overexpression is correlated with poor prognosis in CRC. Their upregulated expression in CRC cells relative to normal cells makes them an ideal target for GNPs using active targeting. Therefore, in this study receptors FR and Tyro3 were simultaneously targeted using specific antibody-coated GNPs in order to enhance the uptake and internalisation of GNPs in CRC cells in vitro. Four different types of coated-GNPs were synthesised GNPs-PEG, GNPs-anti-FR, GNPs-anti-Tyro3 and GNPs-anti-(FR + Tyro3) and incubated (0–50 ng) with three CRC cell lines namely CRL1790, CRL2159 and HCT116. Simultaneous targeting of these receptors by GNPs-anti-(FR + Tyro3) was found to be the most effective in internalisation in CRC cells compared with GNPs targeted singly to FR or Tyro3 (p <0.05). Besides this, results show that Tyro3 mediated similar internalisation efficacy to FR (p <0.05) in CRC cells using ICP-OES.
RNA Biology ( IF 4.766 ) Pub Date: 2019-08-12 , DOI: 10.1039/C9NA00163H
Although the post-doping approach as a typical and effective method has been widely employed to improve the gas sensing performance of nanostructured metal oxides, it easily breaks their porous nanostructures. Herein a facile partial cation-exchange strategy combined with thermal oxidation has been developed to prepare porous CuO-doped ZnO nanobelts. Using ZnSe·0.5N2H4 nanobelts as the precursor template, Cu2Se-doped precursor nanobelts were obtained with Zn2+ cations partially exchanged by Cu2+ cations. After annealing in air, they are further oxidized into well-defined porous CuO-doped ZnO nanobelts. Through manipulating the amount of exchanged Cu2+ cations, the CuO-doping concentration can be precisely tuned. Based on the assembly approach and in situ thermal oxidation, a uniform and stable sensing film consisting of porous CuO-doped nanobelts was fabricated. Compared with pristine porous ZnO nanobelts, the as-prepared porous CuO-doped nanobelts with p-type CuO|n-type ZnO heterojunctions exhibited better sensing performance toward volatile organic compounds (VOCs). Especially for 3 at% CuO-doped porous ZnO nanobelts, the relative responses toward 100 ppm of ethanol, acetone and formaldehyde were greatly enhanced more than two, four and ten times, respectively. Due to the porous structure, they also displayed a fast response/recovery time. Finally, this enhanced sensing mechanism was discussed for porous CuO-doped ZnO nanobelts.
RNA Biology ( IF 4.766 ) Pub Date: 2020-02-27 , DOI: 10.1039/D0NA00002G
Effective alcohol detection represents a substantial concern not only in the context of personal and automobile safety but also in clinical settings as alcohol is a contributing factor in a wide range of health complications including various types of liver cirrhoses, strokes, and cardiovascular diseases. Recently, many kinds of nanomaterials with enzyme-like properties have been widely used as biosensors. Herein, we have developed a convenient detection method that combines Au@PtRu nanozymes and alcohol oxidase (AOx). We found that the Au@PtRu nanorods exhibited peroxidase-like catalytic activity that was much higher than the catalytic activities of the Au and Au@Pt nanorods. The Au@PtRu nanorod-catalyzed generation of hydroxyl radicals in the presence of H2O2 was used to develop an alcohol sensor by monitoring the H2O2 formed by the oxidation of alcohol to acetaldehyde in the presence of AOx. When coupled with AOx, alcohol was detected down to 23.8 μM in a buffer solution for biological assays. Notably, alcohol was successfully detected in mouse blood samples with results comparable to that from commercial alcohol meters. These results highlight the potential of the Au@PtRu nanorods with peroxidase-like activity for alcohol detection, which opens up a new avenue for nanozyme development for biomedical applications.
RNA Biology ( IF 4.766 ) Pub Date: 2021-03-26 , DOI: 10.1039/D1NA00165E
It is difficult to avoid the formation of polysulfides by traditional chemical methods, and the synthesis of high purity amorphous MoS2 nanomaterials under ambient conditions is still a challenging task. Here we present a new and facile photochemical strategy for the synthesis of amorphous MoS2 nanomaterials, which is achieved by irradiating a mixed solution containing ammonium molybdate, formic acid and sodium sulfide simply with a Xe lamp for 3 min. The mechanism study reveals that the key step in this synthesis is the photolysis of formic acid to produce free radicals which can rapidly reduce Mo6+ to Mo4+, which then combines with S2− to form MoS2 and inhibits the formation of S–S2− by preventing S2− from participating in the reduction reaction. In addition, the results of a series of experiments indicate that the as-prepared amorphous MoS2 features a small particle size, uniform morphology and relatively large specific surface area, and shows excellent performance in the removal of inorganic heavy metal ions (mercury, lead and cadmium ions) and organic pollutants (rhodamine B and tetracycline), catalase catalysis and a lithium battery anode, showing its great potential and broad application prospects in the fields of environmental remediation, clean energy and green catalysis.
RNA Biology ( IF 4.766 ) Pub Date: 2020-06-30 , DOI: 10.1039/D0NA00324G
Conventional drug delivery systems face unsatisfactory loading efficiency, poor biological bypass, and uncontrollable release, which are great barriers for improving the treatment of many diseases. Herein, a proof-of-concept of a fluorous biphase drug delivery system (FB-DDS) trigged by low frequency ultrasound (LFUS) is proposed for the first time, where promoted incorporation and stabilization of therapeutic agents in nanocarriers was achieved through fluorine–fluorine interactions, and the encapsulated drugs were controllably released by external sources, resulting in minimized nonspecific toxicity and enhanced therapeutic efficacy. The FB-DDS was constructed from monodisperse, discoidal porous silicon particles (PSP) and was functionalized with 1H,1H,2H,2H-perfluorodecyltrimethoxysilane (FAS17) for loading perfluoropentane (PFP) and fluorinated drugs through fluorine–fluorine interactions. This delivery system was demonstrated by utilizing model compounds including a fluorous-tagged fluorescein and a fluorine containing antibiotic ciprofloxacin. Loading of the model molecules into fluorocarbon-coated carriers was facilitated by fluorous interactions, whereas ejection of the model molecules was promoted by applying LFUS to rapidly evaporate PFP. In the in vitro test, these carriers loaded with fluorine containing ciprofloxacin exhibited excellent antimicrobial activity against Pseudomonas aeruginosa biofilm formation. Overall, this innovative stimulus-responsive fluorous biphase drug delivery system will be a promising candidate for practical applications as well as encouraging further investigation of drug delivery and controlled release strategies.
RNA Biology ( IF 4.766 ) Pub Date: 2020-03-30 , DOI: 10.1039/D0NA00171F
Arsenic polluted groundwater impairs human health and poses severe threats to drinking water supplies and ecosystems. Hence, an efficient method of simultaneous oxidation of As(III) to As(V), and removal of As(V) from water has triggered increasing attention. In this study, a magnetic γ-Fe2O3 core–shell heterojunction nanocomposite was synthesized by means of hydrothermal crystallization of TiO2 on the surface of the magnetic core–shell loaded with polyaniline (γ-Fe2O3@PANI@TiO2). As an efficient photocatalyst coupled with adsorption, γ-Fe2O3@PANI@TiO2 has a high light utilization and good adsorption capacity. Notably, the nanocomposite has excellent stability at various initial pH values with good reusability. Among the co-existing ions investigated, PO43− has the greatest competitive reaction. The photocatalytic oxidation of As(III) on γ-Fe2O3@PANI@TiO2 is dominated by the synergy of several active substances, with superoxide free radicals and photogenerated holes being the major players.
RNA Biology ( IF 4.766 ) Pub Date: 2018-11-05 , DOI: 10.1039/C8NA00219C
Nonaqueous Na-ion capacitors (NICs) have been recently regarded as potential sustainable power devices due to their high specific energy/power and the abundant distribution of sodium resources on the Earth. However, the power performance of current NICs is usually restricted by the kinetics imbalance between sodium deintercalation/intercalation in the anode and surface ion adsorption/desorption in the cathode. Herein, we demonstrate superior sodium-ion storage properties of nitrogen/sulfur co-doped hierarchical hollow carbon nanofibers (N/S-HCNFs) for their application as an ideal anode material for NICs. The N/S-HCNFs are fabricated through in situ gas sulfuration of a hollow polyaniline nanofiber precursor, which is obtained with the aid of citric acid templates. Benefiting from the positive synergistic effects of both N and S co-doping in carbon and the hierarchical hollow one-dimensional structure, the sodium-storage performance of N/S-HCNFs half-cell versus Na/Na+ exhibits a high capacity (∼447 mA h g−1 at 50 mA g−1), excellent rate capability (∼185 mA h g−1 at 10 A g−1), and outstanding cycling stability (no capacity decay after 3000 cycles at 5 A g−1), which is among the best sodium-ion storage performances of carbonaceous Na-storage anodes. Furthermore, a dual-carbon NIC device is constructed with N/S-HCNFs as an anode and activated carbon (AC) as a cathode, and it has a large energy density of 116.4 W h kg−1, a high power density of 20 kW kg−1 (at 48.2 W h kg−1) and a long cycle life of 3000 cycles, which is superior to most reported AC-based NICs.
RNA Biology ( IF 4.766 ) Pub Date: 2020-01-09 , DOI: 10.1039/C9NA00790C
The triboelectric effect is one of the most trending effects in energy harvesting technologies, which use one of the most common effects in daily life. Herein, an impervious silicone elastomer-based triboelectric nanogenerator (SE-TENG) is reported with a micro roughness-created silicone elastomer film and Ni foam as triboelectric layers with opposite surface charges. The surface roughness modification process was performed via a cost-effective soft lithography technique using sandpaper. The replicated film was then used as the negative triboelectric layer and porous Ni foam was used as the positive triboelectric layer. The device exhibited the advantage of high stability due to the porous nature of the Ni foam, which could not damage the roughness pattern of the elastomer film. The device generated a maximum electrical output of ∼370 V/6.1 μA with a maximum area power density of ∼17 mW m−2 at a load resistance of 1 GΩ. Furthermore, the SE-TENG device was packed using polyethylene to protect it from humidity and made to be a water-resistant SE-TENG (WR-SE-TENG). The device was stable under different percentages of relative humidity, showing a uniform electrical output in the range of 10% RH to 99% RH. This proves that the packing is highly resistant against moisture and humidity. The device was also used for demonstrating its capability in powering small electronic components such as charging commercial capacitors, glowing LEDs and powering wrist watches. Further, the WR-SE-TENG device was used to scavenge bio-mechanical energy from human motions and also used for a real-time application of zero power consuming/self-powered pressure sensors. As an active sensor, the device showed linear sensing behavior and a sensitivity of 0.492 μA kPa−1.
RNA Biology ( IF 4.766 ) Pub Date: 2021-02-15 , DOI: 10.1039/D0NA00901F
The light-fostered supercapacitor performance introduces a new realm in the field of smart energy storage applications. Transition metal dichalcogenides (TMDCs) with direct band gap are intriguing candidates for developing a light-induced supercapacitor that can enhance energy storage when shined with light. Many TMDCs show a transition from a direct to indirect band gap as the layer number increases, while ReS2 possesses a direct band gap in both bulk and monolayer forms. The growth of such multi-layered 2D materials with high surface area on conducting substrates makes them suitable for smart energy storage applications with the ability to tune their performance with light irradiation. In this report, we present the growth of vertically aligned multi-layered ReS2 with large areal coverage on various conducting and non-conducting substrates, including stainless steel via chemical vapor deposition (CVD). To investigate the effect of light illumination on the charge storage performance, electrochemical measurements have been performed in dark and light conditions. Cyclic voltammetry (CV) curves showed an increase in the area enclosed by the curve, manifesting the increased charge storage capacity under light illumination as compared to dark. The volumetric capacitance value calculated from charging–discharging curves has increased from 17.9 F cm−3 to 29.8 F cm−3 with the irradiation of light for the as-grown ReS2 on a stainless steel plate. More than 1.5 times the capacitance enhancement is attributed to excess electron–hole pairs generated upon light illumination, contributing to the charge storage in the presence of light. The electrochemical impedance spectroscopy further augments these results. The high cyclic stability is attained with a capacitance retention value of 81% even after 10 000 repeated charging–discharging cycles.
RNA Biology ( IF 4.766 ) Pub Date: 2021-06-03 , DOI: 10.1039/D1NA00150G
A vital issue for the fixation and conversion of CO2 into useful chemical products is to find effective catalysts. In this work, in order to develop more effective and diverse catalysts, we implemented the first computational screening study (at M06-2X//B3LYP level) on the cycloaddition of CO2 with aziridines under eighteen metal-substituted HKUST-1 MOFs and tetrabutylammonium bromide (TBAB) as a co-catalyst. For all considered catalytic systems, the ring-opening of aziridine is calculated to be the rate-determining step. Up to 11 M-HKUST-1 systems, i.e., Rh (31.87 kcal mol−1), Y (31.02), Sc (30.50), V (30.02), Tc (29.90), Cd (29.80), Ti (29.32), Mn (29.05), Zn (28.29), Fe (27.85) and Zr (25.09), possess lower ring-opening barrier heights than the original Cu-HKUST-1 (32.90), indicative of their superior catalytic ability to the original Cu-HKUST-1 in theory. With the lowest ring-opening barrier, Zr-HKUST-1 is strongly advocated for future synthetic and catalytic studies.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物2区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.20 | 57 | Science Citation Index Expanded | Not |
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